N-(4-methylbenzyl)-4-((6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide
Description
The compound N-(4-methylbenzyl)-4-((6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide features a quinazolinone core substituted with a morpholino ring, a thioxo group, and a benzamide moiety linked via a methylene bridge. The morpholino group enhances solubility and serves as a hydrogen bond acceptor, while the thioxo moiety may improve binding affinity through sulfur-mediated interactions .
Properties
Molecular Formula |
C28H28N4O3S |
|---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide |
InChI |
InChI=1S/C28H28N4O3S/c1-19-2-4-20(5-3-19)17-29-26(33)22-8-6-21(7-9-22)18-32-27(34)24-16-23(31-12-14-35-15-13-31)10-11-25(24)30-28(32)36/h2-11,16H,12-15,17-18H2,1H3,(H,29,33)(H,30,36) |
InChI Key |
QZAMLGORPVATBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)N5CCOCC5)NC3=S |
Origin of Product |
United States |
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Analysis
Morpholino Substituents
- The target compound and Compound 30 () both incorporate morpholino groups, which are known to improve aqueous solubility and act as hydrogen bond acceptors.
Thioxo vs. Oxo Groups
- The thioxo group in the target compound replaces the oxo group found in Compound 4d (). Sulfur’s larger atomic radius and polarizability may enhance binding to metal ions in enzyme active sites (e.g., tyrosinase’s copper center), though this remains speculative without direct data .
Substituent Effects on Lipophilicity
- The 4-methylbenzyl group in the target compound increases lipophilicity compared to the 2-methoxybenzyl group in Compound 892287-57-9 (). This difference could influence pharmacokinetics, with the methyl group favoring blood-brain barrier penetration, while methoxy may enhance metabolic stability .
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